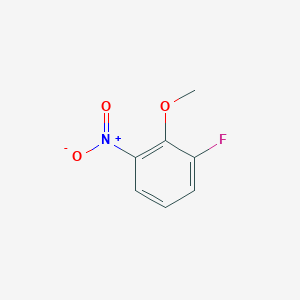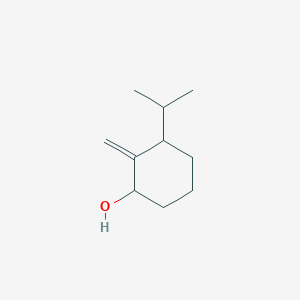
2-Methylidene-3-propan-2-ylcyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
STING agonist-23 is a synthetic compound designed to activate the stimulator of interferon genes (STING) pathway. This pathway plays a crucial role in the innate immune response by detecting cytosolic DNA from pathogens or damaged cells and initiating an immune response. STING agonist-23 has shown promise in preclinical studies for its potential to enhance antitumor immunity and modulate the tumor microenvironment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-23 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a cyclic dinucleotide scaffold, followed by the introduction of specific functional groups to enhance its binding affinity and stability. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of STING agonist-23 requires scaling up the laboratory synthesis to a larger scale. This involves optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and yield. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
STING agonist-23 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions often involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions typically involve inert atmospheres and low temperatures.
Substitution: Common reagents include halides, nucleophiles, and electrophiles. Conditions often involve solvents like dichloromethane or acetonitrile and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in STING agonist-23. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups.
科学研究应用
STING agonist-23 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the STING pathway and its activation mechanisms.
Biology: Employed in research to understand the role of the STING pathway in innate immunity and its interactions with other cellular pathways.
Medicine: Investigated for its potential as an immunotherapeutic agent in cancer treatment, particularly in enhancing antitumor immunity and overcoming tumor immunosuppression.
Industry: Explored for its potential use in developing new immunotherapeutic drugs and formulations.
作用机制
STING agonist-23 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change, leading to the activation of downstream signaling pathways, including the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). This results in the production of type I interferons and other pro-inflammatory cytokines, which enhance the immune response and promote the activation of dendritic cells, natural killer cells, and T cells.
相似化合物的比较
Similar Compounds
Cyclic Dinucleotides (CDNs): Natural STING agonists that activate the STING pathway by binding to the STING protein and inducing immune responses.
Uniqueness of STING Agonist-23
STING agonist-23 is unique in its specific structural modifications that enhance its binding affinity and stability compared to other STING agonists. These modifications result in a more potent activation of the STING pathway and a stronger immune response, making it a promising candidate for further development in cancer immunotherapy.
属性
CAS 编号 |
145571-39-7 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC 名称 |
2-methylidene-3-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-6-10(11)8(9)3/h7,9-11H,3-6H2,1-2H3 |
InChI 键 |
SUAXZQGZNRZXFN-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCCC(C1=C)O |
规范 SMILES |
CC(C)C1CCCC(C1=C)O |
同义词 |
Cyclohexanol,2-methylene-3-(1-methylethyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




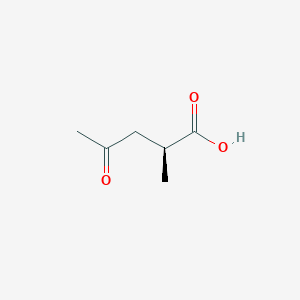
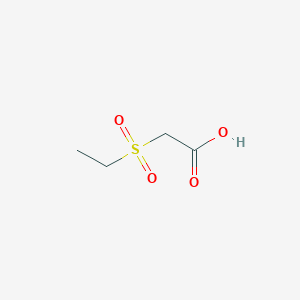
![Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI)](/img/structure/B128848.png)
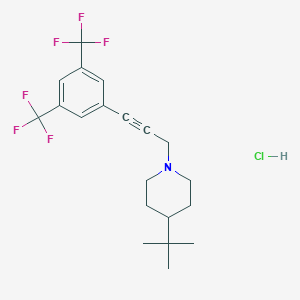
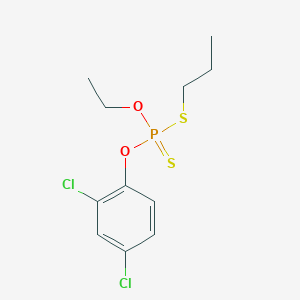
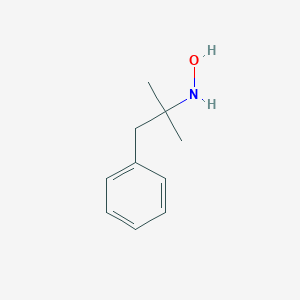

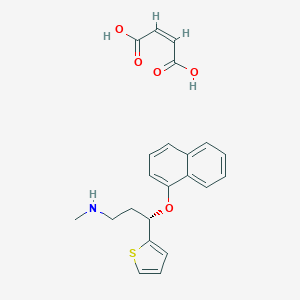

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)](/img/structure/B128865.png)
